1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of pyridazine, thiazole, and piperidine moieties
Preparation Methods
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl group. The thiazole and piperidine moieties are then incorporated through a series of nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine and thiazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and thiazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Pyridazinone derivatives: Known for their diverse pharmacological activities.
Thiazole derivatives: Widely studied for their biological activities.
Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacokinetic properties.
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS/c1-13-12-28-20(22-13)23-19(27)15-3-2-10-26(11-15)18-9-8-17(24-25-18)14-4-6-16(21)7-5-14/h4-9,12,15H,2-3,10-11H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLOGXVNWVCJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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